molecular formula C18H16BrNO3 B11411363 5-bromo-7-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-indole-2,3-dione

5-bromo-7-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-indole-2,3-dione

Cat. No.: B11411363
M. Wt: 374.2 g/mol
InChI Key: IAZOSQLONUUZLW-UHFFFAOYSA-N
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Description

5-bromo-7-methyl-1-[2-(2-methylphenoxy)ethyl]-2,3-dihydro-1H-indole-2,3-dione is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom, a methyl group, and a phenoxyethyl side chain attached to the indole core. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-7-methyl-1-[2-(2-methylphenoxy)ethyl]-2,3-dihydro-1H-indole-2,3-dione can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The bromine and methyl groups can be introduced through electrophilic substitution reactions, while the phenoxyethyl side chain can be attached using nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

5-bromo-7-methyl-1-[2-(2-methylphenoxy)ethyl]-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized indole derivatives .

Scientific Research Applications

5-bromo-7-methyl-1-[2-(2-methylphenoxy)ethyl]-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-bromo-7-methyl-1-[2-(2-methylphenoxy)ethyl]-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis (programmed cell death) in targeted cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-7-methyl-1-[2-(2-methylphenoxy)ethyl]-2,3-dihydro-1H-indole-2,3-dione stands out due to its unique combination of substituents, which confer specific chemical and biological properties.

Properties

Molecular Formula

C18H16BrNO3

Molecular Weight

374.2 g/mol

IUPAC Name

5-bromo-7-methyl-1-[2-(2-methylphenoxy)ethyl]indole-2,3-dione

InChI

InChI=1S/C18H16BrNO3/c1-11-5-3-4-6-15(11)23-8-7-20-16-12(2)9-13(19)10-14(16)17(21)18(20)22/h3-6,9-10H,7-8H2,1-2H3

InChI Key

IAZOSQLONUUZLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCN2C3=C(C=C(C=C3C)Br)C(=O)C2=O

Origin of Product

United States

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